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Compound of Interest

Compound Name:
2,6-Difluoro-4-methoxybenzoic

acid

Cat. No.: B058632 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characteristics of 2,6-
Difluoro-4-methoxybenzoic acid, a key intermediate in pharmaceutical and materials science

research. This document details predicted and comparative spectral data, outlines

standardized experimental protocols for acquiring such data, and presents logical workflows for

spectral analysis.

Core Spectral Data
While experimental spectral data for 2,6-Difluoro-4-methoxybenzoic acid is not readily

available in public databases, the following tables summarize predicted values and data from

structurally similar compounds. These values provide a strong foundation for the identification

and characterization of this molecule.

Predicted ¹H and ¹³C NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the

structure of organic molecules. The predicted chemical shifts for 2,6-Difluoro-4-
methoxybenzoic acid are presented below. These predictions are based on computational

models and analysis of similar fluorinated and methoxy-substituted benzoic acids.

Table 1: Predicted ¹H NMR Spectral Data for 2,6-Difluoro-4-methoxybenzoic Acid
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Protons
Predicted Chemical Shift
(δ, ppm)

Predicted Multiplicity

Aromatic-H 6.60 - 6.80 Triplet (t)

Methoxy (-OCH₃) 3.80 - 4.00 Singlet (s)

Carboxylic Acid (-COOH)       10.0 - 13.0 Broad Singlet (br s)

Table 2: Predicted ¹³C NMR Spectral Data for 2,6-Difluoro-4-methoxybenzoic Acid

Carbon Atom Predicted Chemical Shift (δ, ppm)

Carboxylic Acid (C=O) 165 - 170

C-F 160 - 165 (d, ¹JCF)

C-OCH₃ 155 - 160

C-COOH 110 - 115

C-H 100 - 105 (t, ²JCF)

Methoxy (-OCH₃) 55 - 60

Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides information about the functional groups present in a

molecule. The expected characteristic absorption bands for 2,6-Difluoro-4-methoxybenzoic
acid are listed below, based on the analysis of similar compounds. An ATR-IR spectrum is

available from Aldrich, though specific peak data is not publicly detailed.[1]

Table 3: Expected Infrared (IR) Absorption Bands for 2,6-Difluoro-4-methoxybenzoic Acid
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Functional Group
Expected Wavenumber
(cm⁻¹)

Intensity

O-H (Carboxylic Acid) 2500 - 3300 Broad

C=O (Carboxylic Acid) 1680 - 1720 Strong

C=C (Aromatic) 1580 - 1620 Medium-Strong

C-F 1100 - 1300 Strong

C-O (Ether) 1000 - 1100 Medium

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification. The predicted mass-to-charge ratios (m/z) for the

molecular ion and key fragments of 2,6-Difluoro-4-methoxybenzoic acid are presented.

Table 4: Predicted Mass Spectrometry Data for 2,6-Difluoro-4-methoxybenzoic Acid

Ion Predicted m/z

[M]⁺ 188.03

[M-OH]⁺ 171.03

[M-COOH]⁺ 143.04

[M-OCH₃]⁺ 157.02

Experimental Protocols
The following are detailed methodologies for the key experiments cited, providing a framework

for obtaining high-quality spectral data for 2,6-Difluoro-4-methoxybenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh 5-10 mg of 2,6-Difluoro-4-methoxybenzoic acid into a clean, dry NMR tube.
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Add approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or

Acetone-d₆).

Cap the NMR tube and gently agitate until the sample is fully dissolved. The choice of

solvent can affect the chemical shift of the acidic proton.

¹H NMR Spectroscopy Protocol:

Instrument: 400 MHz (or higher) NMR Spectrometer.

Pulse Program: Standard single-pulse experiment (zg30 or similar).

Number of Scans: 16-64, depending on sample concentration.

Spectral Width: 0-16 ppm.

Relaxation Delay: 1-5 seconds.

Temperature: 298 K.

Referencing: The residual solvent peak is used as an internal standard (e.g., CDCl₃ at 7.26

ppm).

¹³C NMR Spectroscopy Protocol:

Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR Spectrometer.

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

Spectral Width: 0-200 ppm.

Relaxation Delay: 2 seconds.

Temperature: 298 K.

Referencing: The solvent peak is used as an internal standard (e.g., CDCl₃ at 77.16 ppm).
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Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the solid 2,6-Difluoro-4-methoxybenzoic acid sample directly onto

the ATR crystal.

Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal.

IR Spectroscopy Protocol:

Instrument: Fourier Transform Infrared (FTIR) Spectrometer equipped with a diamond or

germanium ATR accessory.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A background spectrum of the clean, empty ATR crystal should be collected

before running the sample.

Mass Spectrometry (MS)
Sample Preparation (Electron Ionization - EI):

Dissolve a small amount of 2,6-Difluoro-4-methoxybenzoic acid in a volatile solvent (e.g.,

methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

For direct infusion, the solution can be introduced via a syringe pump. For GC-MS, the

sample is injected into the gas chromatograph.

Mass Spectrometry Protocol:
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Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) or a mass spectrometer with

a direct insertion probe.

Ionization Mode: Electron Ionization (EI).

Electron Energy: 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 40-400.

Source Temperature: 230 °C.

GC Conditions (if applicable):

Column: Standard non-polar capillary column (e.g., DB-5ms).

Injection Volume: 1 µL.

Inlet Temperature: 250 °C.

Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.

Visualized Workflows and Relationships
The following diagrams illustrate key logical relationships and experimental workflows relevant

to the spectral analysis of 2,6-Difluoro-4-methoxybenzoic acid.
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Caption: General workflow from synthesis to structural confirmation.

¹H NMR Analysis ¹³C NMR Analysis

¹H NMR Spectrum

Chemical Shift (δ) Integration Multiplicity (Splitting)

¹³C NMR Spectrum

Chemical Shift (δ) Number of Signals

Proposed Structure:
2,6-Difluoro-4-methoxybenzoic acid

Proton Environments Proton Ratios Neighboring Protons Carbon Environments Symmetry

Click to download full resolution via product page

Caption: Logic for NMR-based structure elucidation.
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Caption: Predicted mass spectrometry fragmentation pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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